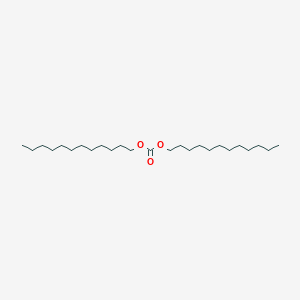
4-Fluorosulphonylbenzenesulphonyl chloride
Übersicht
Beschreibung
4-Fluorosulphonylbenzenesulphonyl chloride, also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride, is a chemical compound with the molecular formula C6H4ClFO4S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluorosulphonylbenzenesulphonyl chloride consists of a benzene ring with sulfonyl chloride and fluorosulfonyl groups attached. The molecular weight is 258.7 g/mol .Physical And Chemical Properties Analysis
4-Fluorosulphonylbenzenesulphonyl chloride has a molecular weight of 258.7 g/mol. It has a density of 1.649g/cm3 and a boiling point of 334.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Methods of Application or Experimental Procedures
The generation of fluorosulfonyl radicals from different precursors participates in the synthesis of diverse functionalized sulfonyl fluorides .
Results or Outcomes
This method provides an efficient approach for producing sulfonyl fluorides, which have found widespread applications in various scientific fields .
Development of New Synthetic Methods
Specific Scientific Field
Summary of the Application
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Methods of Application or Experimental Procedures
New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Results or Outcomes
These methods have led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
Covalent Attachment of Biologicals to Solid Supports
Specific Scientific Field
Summary of the Application
4-Fluorobenzenesulfonyl chloride (fosyl chloride), due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports .
Methods of Application or Experimental Procedures
The fosyl chloride is used as an activating agent for the covalent attachment of biologicals to solid supports such as functionalized polystyrene microspheres, Sepharose beads .
Results or Outcomes
This method provides an efficient approach for attaching biologicals to solid supports, which can be useful in various biochemical applications .
Development of New Activation Methods
Specific Scientific Field
Summary of the Application
Coaxing sulfonyl fluorides to engage with nucleophiles, when required, and under suitable reaction conditions, has led to new activation methods .
Methods of Application or Experimental Procedures
This involves selectively manipulating molecules that already contain a sulfonyl fluoride group. This has proved to be a popular tactic, with metal-catalysed processes again at the fore .
Results or Outcomes
These new activation methods have expanded the range of reactions that can be performed with sulfonyl fluorides .
Fluorosulfonylation
Specific Scientific Field
Summary of the Application
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Methods of Application or Experimental Procedures
The generation of fluorosulfonyl radicals from different precursors participates in the synthesis of diverse functionalized sulfonyl fluorides .
Results or Outcomes
This method provides an efficient approach for producing sulfonyl fluorides, which have found widespread applications in various scientific fields .
Bactericidal Effects
Specific Scientific Field
Summary of the Application
Sulfonyl fluoride-substituted benzoic acids have been found to have bactericidal effects towards Bacillus subtilis and lactic acid bacteria .
Methods of Application or Experimental Procedures
The bactericidal effects were discovered by treating toluene with fluorosulfonic acid .
Results or Outcomes
These early, encouraging reports regarding the use of sulfonyl fluorides in biochemistry did not attract notable interest from organic chemists .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Fluorosulphonylbenzenesulphonyl chloride are not mentioned in the search results, sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Eigenschaften
IUPAC Name |
4-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSWTNBQQOZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184712 | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorosulphonylbenzenesulphonyl chloride | |
CAS RN |
30672-72-1 | |
| Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)


